molecular formula C29H26N4O4 B2873011 N~3~-(1,3-benzodioxol-5-ylmethyl)-2-[4-(1-naphthylcarbonyl)piperazino]nicotinamide CAS No. 924809-87-0

N~3~-(1,3-benzodioxol-5-ylmethyl)-2-[4-(1-naphthylcarbonyl)piperazino]nicotinamide

Cat. No.: B2873011
CAS No.: 924809-87-0
M. Wt: 494.551
InChI Key: YPJDSGDDPBQBCP-UHFFFAOYSA-N
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Description

N~3~-(1,3-benzodioxol-5-ylmethyl)-2-[4-(1-naphthylcarbonyl)piperazino]nicotinamide is a useful research compound. Its molecular formula is C29H26N4O4 and its molecular weight is 494.551. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

N3-(1,3-benzodioxol-5-ylmethyl)-2-[4-(1-naphthylcarbonyl)piperazino]nicotinamide is a compound involved in the synthesis of various heterocyclic and bi- or tricyclic annulated pyridine derivatives, exhibiting potential in chemical synthesis research. For example, its synthesis and derivatization into compounds with a naphthyl moiety have been explored, indicating its versatility in creating complex molecular structures. Such compounds have applications in developing materials with unique physical, chemical, or biological properties (Hussein et al., 2009).

Pharmacological and Biological Activity

The compound's structure is closely related to various derivatives studied for their pharmacological and biological activities. For instance, compounds with similar molecular frameworks have been analyzed for their electrocatalytic properties, offering insights into their potential applications in biochemical sensors and analytical chemistry. Such research suggests the utility of this compound in developing technologies for biochemical detection and analysis (Persson & Gorton, 1990).

Additionally, derivatives have shown potential in the study of photo-induced electron transfer, which is critical in understanding processes such as solar energy conversion and photodynamic therapy. This highlights the compound's relevance in research aimed at developing new materials for energy capture and storage, as well as for therapeutic applications (Gan et al., 2003).

Anticancer and Antimicrobial Applications

Moreover, the structural analogs of N3-(1,3-benzodioxol-5-ylmethyl)-2-[4-(1-naphthylcarbonyl)piperazino]nicotinamide have been synthesized and evaluated for their anticancer and antimicrobial activities. This demonstrates the compound's potential as a precursor in the development of novel therapeutic agents. The ability to inhibit tubulin polymerization, for example, is a valuable property for anticancer compounds, suggesting that modifications of the compound could lead to effective treatments for various cancers (Kamal et al., 2014).

Neuroprotective Potential

Research on related compounds has also revealed neuroprotective properties, indicating potential applications in treating neurological disorders. The inhibition of specific ion exchanges in neuronal cells can provide protection against cell damage induced by hypoxia/reoxygenation, which is relevant for conditions like stroke and neurodegenerative diseases (Iwamoto & Kita, 2006).

Mechanism of Action

Target of Action

The primary targets of this compound are the D2 and D3 dopamine receptors . These receptors are located in the brain’s substantia nigra and striatum, as well as in the cortical and limbic pathways . They play a crucial role in the regulation of motor control, cognition, and reward.

Mode of Action

The compound acts as a dopamine D2 receptor agonist . It stimulates the D2 receptors in the substantia nigra and striatum, as well as the D2 and D3 receptors in the cortical and limbic pathways . This stimulation provides an effective dopamine effect, which is clinically significant for various dopamine-related functions .

Pharmacokinetics

The compound is rapidly absorbed after oral administration, with a Tmax of 1 hour . Its plasma protein binding rate is relatively low, suggesting that the compound and other drugs have a low likelihood of interacting . The half-life (t1/2) of the compound is between 1.7 and 6.9 hours . The compound has two metabolites, one being a monohydroxy derivative and the other a dihydroxy derivative . Approximately 68% of the absorbed compound is excreted in the form of metabolites via the kidneys, with about 50% cleared within 24 hours and all cleared within 48 hours . About 25% is excreted via the bile . The compound gradually releases its active ingredients, and its therapeutic action can last for more than 24 hours .

Result of Action

The stimulation of dopamine receptors by the compound leads to various molecular and cellular effects. These include improved motor control, enhanced cognition, and increased reward response. Clinically, these effects can help alleviate symptoms such as decreased attention and memory, dizziness, and intermittent claudication caused by peripheral arterial occlusive disease (stage 2) .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O4/c34-28(31-18-20-10-11-25-26(17-20)37-19-36-25)24-9-4-12-30-27(24)32-13-15-33(16-14-32)29(35)23-8-3-6-21-5-1-2-7-22(21)23/h1-12,17H,13-16,18-19H2,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJDSGDDPBQBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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